Bradykinin potentiator B

Vue d'ensemble

Description

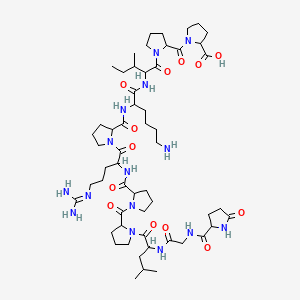

Bradykinin potentiator B is a peptide that is part of the kallikrein-kinin system (KKS). It is a potent, short-lived vasoactive peptide that acts as a vasodilator and an inflammatory mediator in a number of signaling mechanisms . It has an empirical formula of C56H91N15O13 and a molecular weight of 1182.41 .

Synthesis Analysis

The synthesis of Bradykinin potentiator B has been studied in the context of the relationship between structure and activity of bradykinin potentiating peptides (BPP). Six analogs and homologs of peptides occurring in the venoms of Bothrops jararaca and Agkistrodon halys blomhoffii were synthesized and assayed .Molecular Structure Analysis

The molecular structure of Bradykinin potentiator B is complex, with a molecular weight of approximately 1.2 kDa . The structure requirements for prolonged residual (“sensitizing”) activity in bradykinin-potentiating peptides (BPP’s) were investigated through a study of seven synthetic BPP’s .Chemical Reactions Analysis

Bradykinin potentiator B is known to inhibit the activity of bradykinin inhibitory peptidase . It also plays a role in the bradykinin B2 receptor antagonists binding .Physical And Chemical Properties Analysis

Bradykinin potentiator B is a solid substance. It is stored at a temperature of -20°C .Applications De Recherche Scientifique

Interaction with TRPA1 in Pain and Hyperalgesia : Bradykinin plays a crucial role in pain and hyperalgesia in inflamed tissues. It interacts with TRPA1, a component of the transduction machinery in nociceptors, to elicit inflammatory pain. This interaction involves modulation by phospholipase C and protein kinase A, representing a novel mechanism through which bradykinin might trigger pain sensation by TRPA1 activation (Wang et al., 2008).

Role in Vasodilation : Bj-PRO-5a, a bradykinin-potentiating peptide, promotes vasodilation mediated by both bradykinin B₂ and M1 muscarinic acetylcholine receptors. This activity suggests additional mechanisms for bradykinin beyond ACE inhibition, demonstrating its importance in vascular regulation (Morais et al., 2011).

Potentiating Spinal Cord Glutamatergic Synaptic Transmission : Bradykinin potentiates AMPA- and NMDA-induced, and primary afferent-evoked EPSCs in spinal cord dorsal horn neurons. This action contributes to pain hypersensitivity by enhancing glutamatergic synaptic transmission (Wang et al., 2005).

Regulation of B2 and B1 Receptors : The roles of bradykinin B2 (BKB2R) and B1 (BKB1R) receptors in inflammatory and vascular processes are significant. These receptors are involved in various responses like angioedema, tissue permeability, and smooth muscle contraction. Their signal transduction pathways are critical for understanding bradykinin's biological effects (Prado et al., 2002).

Mediation of Nociceptive Signals : Bradykinin mediates nociceptive signals in rat sensory neurons by inhibiting M-type K+ channels and activating Ca2+-activated Cl- channels. This mechanism is crucial for understanding spontaneous inflammatory pain (Liu et al., 2010).

Beyond Captopril : Bradykinin-potentiating peptides are not only crucial for understanding cardiovascular pathophysiology but also serve as sources for new scientific discoveries. For instance, Bj-BPP-10c, a bradykinin-potentiating peptide, leads to activation of argininosuccinate synthetase, increasing nitric oxide production and reducing arterial blood pressure (Camargo et al., 2012).

Mécanisme D'action

Bradykinin potentiator B mediates its effects through kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors coupled with different subunits of G proteins (G αi /G α0, G αq and G β1γ2). The bradykinin-mediated signaling mechanism activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8 and IL-2 .

Safety and Hazards

Orientations Futures

Bradykinin potentiator B has immense therapeutic value. It is found to be at raised levels in SARS-CoV-2 infection and is reported to trigger a diverse array of symptoms. Therefore, there is a need to look at the overall picture that emerges from the developments made by deciphering the bradykinin mediated signaling mechanisms involved in the pathological conditions . This could help devise strategies for developing better treatment modalities in the implicated diseases .

Propriétés

IUPAC Name |

1-[1-[2-[[6-amino-2-[[1-[5-(diaminomethylideneamino)-2-[[1-[1-[4-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H91N15O13/c1-5-33(4)45(54(82)70-28-12-19-41(70)53(81)71-29-13-20-42(71)55(83)84)66-47(75)34(14-6-7-23-57)64-48(76)38-16-9-25-67(38)50(78)36(15-8-24-60-56(58)59)65-49(77)39-17-10-26-68(39)52(80)40-18-11-27-69(40)51(79)37(30-32(2)3)63-44(73)31-61-46(74)35-21-22-43(72)62-35/h32-42,45H,5-31,57H2,1-4H3,(H,61,74)(H,62,72)(H,63,73)(H,64,76)(H,65,77)(H,66,75)(H,83,84)(H4,58,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGBFZMUUPNIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)CNC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H91N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bradykinin potentiator B | |

CAS RN |

30892-86-5 | |

| Record name | Bradykinin potentiator B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030892865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradykinin potentiator B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.